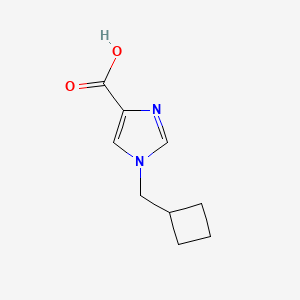

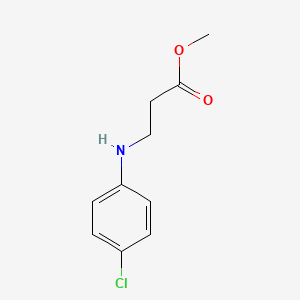

1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

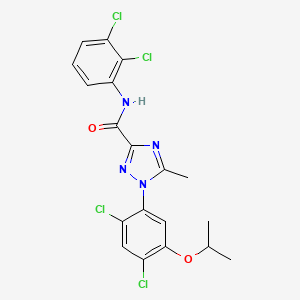

1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound this compound is not directly mentioned in the provided papers, the general class of imidazole derivatives is well-represented.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine, a related compound, was synthesized by incubating a reaction mixture containing trans-urocanic acid and cysteine, suggesting that natural thiol compounds participate in the metabolism of imidazole derivatives . Another synthesis approach is demonstrated in the preparation of triorganotin carboxylates of 1-methyl-1H-imidazole-4-carboxylic acid, where the reaction of the ligand with organotin hydroxides was employed . These methods highlight the versatility in synthesizing imidazole derivatives, which could be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques. For example, the triorganotin carboxylates of 1-methyl-1H-imidazole-4-carboxylic acid were characterized by 1H NMR, infrared, and elemental analysis, and the structure of one complex was determined using single-crystal X-ray diffraction analysis . These techniques are essential for confirming the molecular structure of synthesized compounds, including potential derivatives like this compound.

Chemical Reactions Analysis

Imidazole derivatives can participate in a range of chemical reactions. The papers provided do not detail specific reactions for this compound, but they do mention the synthesis of various imidazole derivatives that could undergo further chemical transformations . For example, cyanobenzoic acids were used to create multifunctional products of the 4H-imidazole type, which could then form the basis for constructing novel heterobimetallic complexes . This indicates the potential for this compound to be used in complex chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be diverse. While the papers do not provide specific properties for this compound, they do offer insights into related compounds. For instance, the triorganotin carboxylates of 1-methyl-1H-imidazole-4-carboxylic acid showed good and broad-spectrum fungicidal activities, indicating potential applications in agriculture or medicine . The properties of imidazole derivatives can be further characterized using techniques such as NMR spectroscopy, mass spectrometry, and electrochemical measurements .

Scientific Research Applications

Synthesis and Chemical Processes

- The synthesis of 1H-4-substituted imidazoles, including derivatives like 1-(cyclobutylmethyl)-1H-imidazole-4-carboxylic acid, is essential in creating NS5A inhibitors, with daclatasvir being a notable example. These compounds are synthesized using a high-temperature/high-pressure continuous flow process from α-bromoacetophenones and carboxylic acids (Carneiro et al., 2015).

Pharmaceutical and Medicinal Applications

- Imidazole derivatives, including this compound, exhibit potential biological activity. For instance, modifications of these compounds have shown hormonal activity and antiproliferative effects against breast cancer cell lines, as well as inhibitory effects on cyclooxygenase enzymes (Wiglenda et al., 2005).

Catalysis and Chemical Reactions

- Imidazole derivatives are used in various catalytic processes. For instance, cyclometalated Ir(III)-NHC complexes, which could include imidazole-based compounds, have been synthesized for acceptorless dehydrogenation of alcohols to carboxylic acids. These complexes also exhibit the potential for recycling and reuse in catalytic processes (Borah et al., 2020).

Synthesis of Heterocyclic Compounds

- Imidazole carboxylic acid derivatives are crucial in the synthesis of various heterocyclic compounds. These compounds have applications ranging from antibacterial to anticancer properties. The synthesis involves different catalysts and conditions, demonstrating the versatility of imidazole derivatives (Gurav et al., 2022).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(cyclobutylmethyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(13)8-5-11(6-10-8)4-7-2-1-3-7/h5-7H,1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFSBOOTPMIKFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=C(N=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-methylpropanoate](/img/structure/B2503449.png)

![N,N-diethyl-2-[3-(2-indolin-1-yl-2-keto-acetyl)indol-1-yl]acetamide](/img/structure/B2503452.png)

![(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503453.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503457.png)

![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2503460.png)

![methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2503466.png)